molecular formula C11H8ClN3O2 B8336175 2-(3-Chlorophenylamino)-3-nitropyridine

2-(3-Chlorophenylamino)-3-nitropyridine

Cat. No.: B8336175
M. Wt: 249.65 g/mol
InChI Key: BFFGCEOBKIVBQY-UHFFFAOYSA-N
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Description

2-(3-Chlorophenylamino)-3-nitropyridine is a useful research compound. Its molecular formula is C11H8ClN3O2 and its molecular weight is 249.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-nitropyridin-2-amine

InChI

InChI=1S/C11H8ClN3O2/c12-8-3-1-4-9(7-8)14-11-10(15(16)17)5-2-6-13-11/h1-7H,(H,13,14)

InChI Key

BFFGCEOBKIVBQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-3-nitropyridine (317 mg, 2.0 mmol), 3-chlorophenylamine (0.212 mL, 2.0 mmol) and potassium carbonate (829 mg, 6.0 mmol) in DMF (3 mL) was heated at 140° C. for 30 min using microwave irradiation. After cooling to RT, the reaction mixture was partitioned between EtOAc and water. The aqueous phase was extracted with EtOAc (×3) and the combined organic fractions were washed with brine, dried (Na2SO4) and concentrated in vacuo. The resulting brown oil (370 mg) was purified by column chromatography (Si—PCC, gradient 0-100% DCM in cyclohexane) to afford the title compound as a red solid (111 mg, 22%). LCMS (Method B): RT 3.95 min [M+H]+ 250.0.
Quantity
317 mg
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reactant
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0.212 mL
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829 mg
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reactant
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3 mL
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solvent
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Yield
22%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 2-chloro-3-nitropyridine (2.27 g), 3-chloroaniline (1.5 ml) and potassium carbonate (2.2 g) in 1,4-dioxane (30 ml) was refluxed for 20 hours. The insoluble materials were removed by filtration and the filtrate was concentrated. Silica gel column chromatography (chloroform-methanol, 50:1) afforded 2-(3-chlorophenylamino)-3-nitropyridine (404 mg) as an orange solid.
Quantity
2.27 g
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reactant
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1.5 mL
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2.2 g
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reactant
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30 mL
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